molecular formula C6H9N3 B3029894 1,3,5-Triazine, 2,4,6-trimethyl- CAS No. 823-94-9

1,3,5-Triazine, 2,4,6-trimethyl-

Cat. No. B3029894
CAS RN: 823-94-9
M. Wt: 123.16 g/mol
InChI Key: LASVAZQZFYZNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine, 2,4,6-trimethyl- is a derivative of 1,3,5-triazine . It is a triazine that has been shown to form hydrogen gas when exposed to UV light. It is also electron deficient and acidic . It can be used as a hydrogen storage material in fuel cells because of its ability to store hydrogen chloride in the absence of oxygen .


Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated . This strategy works smoothly under air atmosphere, and affords symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triazine, 2,4,6-trimethyl- is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory . 1,3,5-Triazine, 2,4,6-trimethyl- has been shown to form hydrogen gas when exposed to UV light .

Scientific Research Applications

Antitumor Activity

1,3,5-Triazine derivatives have been reported for their antitumor activities since the 1950s. Derivatives like hexamethylmelamine and trimelamol (a bioactivated product of 2,4,6-tri(methylhydroxymethylamino)-1,3,5-triazine) were used in clinical practice for ovarian carcinoma, breast tumor, and lung cancer treatment, although their application was limited due to solubility and stability issues. Recent studies have explored novel 1,3,5-triazines for cytotoxic activities against cancer cells (Gidaspov, Bakharev, & Bulychev, 2004).

Applications in Pharmaceutical, Material, and Agrochemical Industries

1,3,5-Triazine derivatives are extensively used in pharmaceutical, material, and agrochemical industries. Their structural symmetry and functionalization ease make them a valuable scaffold for generating diverse molecular libraries, including bioactive compounds (Banerjee, Brown, & Weerapana, 2013).

Liquid Crystals in Material Science

Alkaline condensation reactions of 2,4,6-trimethyl-1,3,5-triazine have led to the discovery of liquid crystalline phases, demonstrating its importance in material science. These materials display unique properties like helical columnar arrangements and undergo transformations upon heating, which are relevant in the study of liquid crystals (Holst, Pakula, & Meier, 2004).

Application in Organic Chemistry

In organic chemistry, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) has been used as an acid-catalyzed O-benzylating reagent, showing effectiveness in the synthesis of benzyl ethers. This demonstrates the versatility of 1,3,5-triazine derivatives in facilitating various organic reactions (Yamada, Fujita, & Kunishima, 2012).

Flame Retardant Applications

1,3,5-Triazine derivatives have been synthesized for use as flame retardants. For instance, 2,4,6-tri(O,O-dimethyphosphoryl)-1,3,5-triazine was developed as a halogen-free intumescent flame retardant, showcasing the compound's utility in fire safety applications (Ji Xiao-xi, 2010).

Synthesis of Host Frameworks

2,4,6-tris(4-halophenoxy)-1,3,5-triazine and its derivatives have been used to create hexagonal open frameworks, demonstrating potential applications in crystal engineering and materials science. These frameworks are stabilized by weak intermolecular interactions, showcasing the structural diversity achievable with triazine derivatives (Saha et al., 2005).

Mechanism of Action

Target of Action

2,4,6-Trimethyl-1,3,5-triazine, also known as 1,3,5-Triazine, 2,4,6-trimethyl-, is a versatile compound with a wide range of potential applications. Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Triazine compounds are known to undergo reactions with various nucleophiles, including o-, n-, and s-centered ones . This suggests that 2,4,6-Trimethyl-1,3,5-triazine may interact with its targets through similar mechanisms, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Triazine derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .

Result of Action

Given the diverse biological activities associated with triazine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular levels .

Safety and Hazards

The safety data sheet for 1,3,5-Triazine, 2,4,6-trimethyl- indicates that it may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There are ongoing studies on the synthesis of 2,4,6-trisubstituted 1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This method is atom-efficient and straightforward, and it works smoothly under air atmosphere . There are also studies on the use of 1,3,5-triazine, 2,4,6-trimethyl- as a hydrogen storage material in fuel cells .

properties

IUPAC Name

2,4,6-trimethyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASVAZQZFYZNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231678
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-1,3,5-triazine

CAS RN

823-94-9
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine, 2,4,6-trimethyl-
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazine, 2,4,6-trimethyl-
Reactant of Route 3
Reactant of Route 3
1,3,5-Triazine, 2,4,6-trimethyl-
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazine, 2,4,6-trimethyl-
Reactant of Route 5
Reactant of Route 5
1,3,5-Triazine, 2,4,6-trimethyl-
Reactant of Route 6
1,3,5-Triazine, 2,4,6-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.